tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate is a synthetic compound that has gained attention in various fields of scientific research. Its complex structure, featuring a cyclopropyl group and a piperidine ring, makes it an interesting subject for studies in organic chemistry, biology, and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate generally involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate starting materials to form the cyclopropyl and piperidine rings. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, ensuring the correct stereochemistry.
Industrial Production Methods
Industrial-scale production of this compound might leverage continuous flow chemistry techniques to enhance efficiency and yield. Optimized reaction conditions, including temperature, pressure, and solvent choice, are critical to scale up the synthesis from a laboratory setting to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to modify its functional groups.
Reduction: Reduction reactions can alter the nitrogen-containing groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the piperidine or cyclopropyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The products from these reactions vary widely based on the specific conditions and reagents used, but generally involve alterations to the functional groups attached to the piperidine and cyclopropyl rings.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, it serves as a molecular probe to understand receptor interactions due to its structural similarity to biologically active amines.
Medicine
In the field of medicine, it is investigated for its potential therapeutic applications, particularly as a lead compound in drug development for neurological conditions.
Industry
In industrial applications, it might be used in the development of advanced materials or as a precursor to other specialized chemical products.
Mechanism of Action
The compound’s mechanism of action often involves binding to specific molecular targets, such as receptors or enzymes, altering their activity. The cyclopropyl and piperidine rings play crucial roles in these interactions, influencing the compound's affinity and efficacy.
Comparison with Similar Compounds
Tert-Butyl 4-((1S,2R)-2-aminocyclopropyl)piperidine-1-carboxylate can be compared to other amine-containing piperidine derivatives. Its unique combination of functional groups sets it apart, offering distinct chemical reactivity and biological activity. Similar compounds include:
Tert-Butyl 4-aminopiperidine-1-carboxylate
1-((1S,2R)-2-Aminocyclopropyl)piperidine
This compound's unique stereochemistry and functional groups make it a fascinating subject for continued research and application.
That’s it—your article on the compound. What do you think?
Properties
IUPAC Name |
tert-butyl 4-[(1S,2R)-2-aminocyclopropyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-9(5-7-15)10-8-11(10)14/h9-11H,4-8,14H2,1-3H3/t10-,11+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMLQHVAEWRLIF-WDEREUQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@H]2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.